2-cyano-N-cyclopropylacetamide

Description

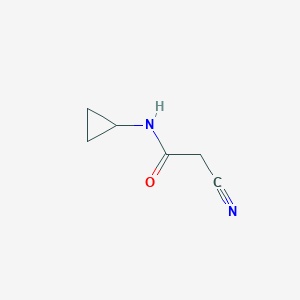

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHCFMIWCSJGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366782 | |

| Record name | 2-cyano-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-37-5 | |

| Record name | 2-Cyano-N-cyclopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Cyano-N-cyclopropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-cyclopropylacetamide (2CCPA), a versatile cyanoacetamide derivative. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and characterization. All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a cyanoacetate derivative with cyclopropylamine. This reaction is a nucleophilic acyl substitution where the amino group of cyclopropylamine attacks the electrophilic carbonyl carbon of the cyanoacetate, leading to the formation of the corresponding amide.[1][2]

Experimental Protocol

A common synthetic route involves the reaction of ethyl cyanoacetate with cyclopropylamine.[1][3][4]

Materials:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropanamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[1]

-

Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.[1]

-

Heat the reaction mixture to reflux with vigorous stirring.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator.[1]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.[1]

-

Dry the purified product under vacuum to remove any residual solvent.[1]

The reported yield for this synthesis is approximately 95%.[4]

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and physical methods to confirm its identity, purity, and structure.[3][4][5]

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Boiling Point | 363.7±21.0 °C (Predicted)[6] |

| Density | 1.14±0.1 g/cm³ (Predicted)[6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound. The following techniques are employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of 2CCPA is typically recorded using a Perkin Elmer FT-IR Spectrophotometer in the scan region of 4000–500 cm⁻¹. The sample is prepared as a KBr pellet.[4]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in the range of 200–500 nm.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3295 | N-H stretching |

| 3085 | C-H stretching (cyclopropyl) |

| 2927 | CH₂ stretching (aliphatic) |

| 2256 | C≡N stretching |

| 1645 | C=O stretching (Amide I) |

| 1550 | N-H bending (Amide II) |

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | d | 1H | NH |

| 3.55 | s | 2H | CH₂ |

| 2.60 | m | 1H | CH (cyclopropyl) |

| 0.65 | m | 2H | CH₂ (cyclopropyl) |

| 0.45 | m | 2H | CH₂ (cyclopropyl) |

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O (amide) |

| 117.0 | C≡N |

| 25.0 | CH₂ (aliphatic) |

| 22.5 | CH (cyclopropyl) |

| 6.5 | CH₂ (cyclopropyl) |

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 125.07 | [M+H]⁺ |

Note: The data presented is based on the calculated monoisotopic mass.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

Physicochemical Properties of 2-Cyano-N-cyclopropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-cyano-N-cyclopropylacetamide, a molecule of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its synthesis, serving as a vital resource for researchers engaged in its study and application.

Core Physicochemical Data

| Property | Value | Data Type | Reference/Source |

| Molecular Formula | C₆H₈N₂O | Calculated | - |

| Molecular Weight | 124.14 g/mol | Calculated | [1][2] |

| CAS Number | 15029-37-5 | Assigned | [1][3] |

| Appearance | White flocculent solid | Predicted | ChemicalBook |

| Boiling Point | 363.7 ± 21.0 °C | Predicted | ChemicalBook |

| Density | 1.14 ± 0.1 g/cm³ | Predicted | ChemicalBook |

| pKa | 5.56 ± 0.10 | Predicted | ChemicalBook |

| logP (XlogP) | 0.5 | Predicted | PubChem[4] |

| Storage Temperature | 2-8°C | General | ChemicalBook |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a cyanoacetate ester, such as ethyl cyanoacetate, with cyclopropylamine. This reaction is a form of nucleophilic acyl substitution.

Materials:

-

Ethyl cyanoacetate

-

Cyclopropylamine

-

A suitable high-boiling point solvent (e.g., Toluene or Xylene)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Ethanol/water or ethyl acetate/hexane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 equivalent) and a suitable solvent such as toluene.

-

Addition of Amine: Slowly add cyclopropylamine (1.0-1.1 equivalents) to the stirred solution. The reaction may be mildly exothermic.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.[5]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques. A comprehensive analysis has been reported, providing a reference for the expected spectral data.[6][7]

Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the amide, and N-H vibrations.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

References

- 1. 2-CYANO-N-CYCLOPROPYL-ACETAMIDE CAS#: 15029-37-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-Cyano-N-cyclopropyl-acetamide | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-cyano-N-cyclopropylacetamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-cyclopropylacetamide, a versatile chemical intermediate. The document details its molecular structure, chemical formula, and physicochemical properties. A significant focus is placed on its synthesis, with a detailed experimental protocol provided. Spectroscopic data from various analytical techniques are summarized to aid in its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Chemical Formula

This compound, also known by other names such as Acetamide, 2-cyano-N-cyclopropyl-, is a chemical compound with the molecular formula C₆H₈N₂O .[1][2][3] Its structure consists of a cyclopropyl ring attached to the nitrogen of an acetamide backbone, which also contains a nitrile functional group.

The IUPAC name for this compound is this compound.[1]

Molecular Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 15029-37-5 | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Boiling Point (Predicted) | 363.7 ± 21.0 °C | [2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of ethyl cyanoacetate with cyclopropanamine.[4] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the amide and ethanol as a byproduct.

Experimental Protocol

This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.[5]

Materials:

-

Ethyl cyanoacetate

-

Cyclopropanamine

-

Toluene (or another suitable solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent system (e.g., ethanol/water or ethyl acetate/hexane)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropanamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable solvent, such as toluene, to facilitate mixing.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

-

Drying: Dry the purified product under a vacuum to remove any residual solvent.

A study reported a yield of 95% for the synthesis of this compound.[4]

Caption: Experimental Workflow for the Synthesis of this compound

Spectroscopic Characterization

This compound has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, ¹H NMR, and ¹³C NMR.[4][6][7] These methods are crucial for confirming the structure and purity of the synthesized compound.

Spectroscopic Data Summary

| Spectroscopic Technique | Key Observations | Reference |

| FT-IR | Characteristic peaks for N-H, C=O, C≡N, and C-H stretching and bending vibrations. | [4] |

| FT-Raman | Complements FT-IR data, providing information on symmetric vibrations. | [4] |

| UV-Vis | Used to study the electronic properties and charge transfer within the molecule. | [4] |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms in the molecule. | [4] |

| ¹³C NMR | Reveals the different carbon environments within the molecular structure. | [4] |

Computational Studies

Density Functional Theory (DFT) calculations have been employed to determine the optimal molecular geometry, vibrational frequencies, and other electronic properties of this compound.[4][6][7] These computational studies provide valuable insights into the molecule's structure-property relationships and have shown good correlation with experimental data.[4]

Caption: Logical Relationship of Information on this compound

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, a comprehensive synthesis protocol, and methods for its characterization. The information presented herein is intended to serve as a foundational resource for scientists and researchers, facilitating further investigation and application of this compound in various fields of chemical and pharmaceutical research.

References

- 1. This compound - CAS:15029-37-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-CYANO-N-CYCLOPROPYL-ACETAMIDE CAS#: 15029-37-5 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

"spectroscopic data for 2-cyano-N-cyclopropylacetamide (FT-IR, NMR, UV-Vis)"

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-cyano-N-cyclopropylacetamide. While specific experimental data from primary literature was not fully accessible at the time of publication, this document details the expected spectroscopic signatures based on the molecule's functional groups. It includes detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, this guide presents logical workflows for spectroscopic analysis and data integration for the structural elucidation of this compound, visualized through Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a chemical compound of interest in organic synthesis and potentially in pharmaceutical research due to the presence of the reactive cyanoacetamide moiety and the cyclopropyl group. Accurate structural confirmation and purity assessment are critical for any application, and this is primarily achieved through a combination of spectroscopic techniques. This guide outlines the theoretical basis and practical considerations for the analysis of this molecule using FT-IR, NMR, and UV-Vis spectroscopy.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for this compound based on the characteristic spectroscopic regions for its constituent functional groups.

Table 1: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3350 - 3180 | N-H (Amide) | Stretching | Strong, broad |

| 3100 - 3000 | C-H (Cyclopropyl) | Stretching | Medium |

| 2950 - 2850 | C-H (Methylene) | Stretching | Medium |

| 2260 - 2220 | C≡N (Nitrile) | Stretching | Medium, sharp |

| 1680 - 1630 | C=O (Amide I) | Stretching | Strong |

| 1560 - 1520 | N-H (Amide II) | Bending | Medium |

| 1470 - 1450 | C-H (Methylene) | Bending (Scissoring) | Medium |

| 1050 - 1000 | C-C (Cyclopropyl) | Ring breathing | Medium to Weak |

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Proton Environment | Multiplicity |

| 6.5 - 8.0 | N-H (Amide) | Broad Singlet |

| 3.4 - 3.6 | -CH₂- (Methylene) | Singlet |

| 2.6 - 2.8 | -CH- (Cyclopropyl) | Multiplet |

| 0.7 - 0.9 | -CH₂- (Cyclopropyl) | Multiplet |

| 0.5 - 0.7 | -CH₂- (Cyclopropyl) | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Environment |

| 165 - 175 | C=O (Amide) |

| 115 - 120 | C≡N (Nitrile) |

| 25 - 35 | -CH- (Cyclopropyl) |

| 20 - 30 | -CH₂- (Methylene) |

| 5 - 15 | -CH₂- (Cyclopropyl) |

Table 4: Predicted UV-Vis Absorption

| λmax (nm) | Solvent | Electronic Transition |

| ~200-220 | Ethanol | n → π* (Amide) |

| < 200 | Ethanol | π → π* (Nitrile) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the KBr pellet holder is recorded.

-

The sample pellet is placed in the holder and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) is used.

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

Standard acquisition parameters are used to record the ¹H NMR spectrum.

-

-

¹³C NMR Data Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled spectrum is acquired to obtain single-line signals for each unique carbon atom.

-

-

Data Analysis: The chemical shifts (δ), signal integrations (for ¹H), and multiplicities (for ¹H) are analyzed to determine the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. The stock solution is then diluted to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is blanked using a cuvette filled with the solvent.

-

The sample cuvette is then placed in the beam path.

-

The absorbance is scanned over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

A Quantum Chemical Deep Dive into 2-Cyano-N-cyclopropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-cyano-N-cyclopropylacetamide (2CCPA), a molecule of interest in synthetic and medicinal chemistry. Drawing upon comprehensive computational studies, this document outlines the molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights for researchers in drug design and materials science. The information presented herein is derived from density functional theory (DFT) and Hartree-Fock (HF) calculations, providing a robust theoretical framework for understanding the molecular behavior of 2CCPA.

Molecular Geometry and Structural Parameters

The foundational step in understanding the physicochemical properties of this compound lies in the precise determination of its molecular geometry. Computational optimization of the molecule's structure was achieved using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical reactivity and intermolecular interactions.

Table 1: Optimized Geometrical Parameters for this compound (2CCPA)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | 1.512 |

| C1-C3 | 1.512 | |

| C2-C3 | 1.523 | |

| C1-N4 | 1.458 | |

| N4-C5 | 1.365 | |

| C5-O6 | 1.234 | |

| C5-C7 | 1.521 | |

| C7-C8 | 1.467 | |

| C8-N9 | 1.159 | |

| Bond Angles (º) | C2-C1-C3 | 60.5 |

| C2-C1-N4 | 119.8 | |

| C3-C1-N4 | 119.8 | |

| C1-N4-C5 | 124.5 | |

| N4-C5-O6 | 123.1 | |

| N4-C5-C7 | 115.3 | |

| O6-C5-C7 | 121.6 | |

| C5-C7-C8 | 112.5 | |

| C7-C8-N9 | 178.9 | |

| Dihedral Angles (º) | C3-C1-N4-C5 | 140.2 |

| C2-C1-N4-C5 | -140.2 | |

| C1-N4-C5-O6 | 2.5 | |

| C1-N4-C5-C7 | -177.8 | |

| N4-C5-C7-C8 | 89.7 | |

| O6-C5-C7-C8 | -90.0 |

Experimental and Computational Protocols

The synthesis and characterization of this compound, along with the subsequent quantum chemical calculations, followed a rigorous set of protocols.

Synthesis

While this guide focuses on the computational aspects, it is pertinent to note that this compound (2CCPA) was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, ¹H NMR, and ¹³C NMR.[2]

Computational Details

The quantum chemical calculations were performed using the Gaussian 09 software suite.[1] The molecular geometry of 2CCPA was optimized using Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method.[2][3] Two different basis sets, 6-31++G(d,p) and 6-311++G(d,p), were employed to ensure accuracy.[2][3] The vibrational frequencies were also calculated at the same levels of theory, and the assignments were aided by potential energy distribution (PED) analysis. To better correlate the calculated vibrational wavenumbers with experimental data, a scaling factor was applied.[1][2] Further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) studies, were conducted to elucidate the electronic properties of the molecule.[2][3] The ¹H and ¹³C NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method.[2][3]

References

A Technical Guide to the Thermodynamic Properties of 2-Cyano-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of the chemical compound 2-cyano-N-cyclopropylacetamide. As of the date of this publication, a comprehensive search of publicly available scientific literature and databases has revealed no specific experimental or calculated thermodynamic data for this molecule. This document, therefore, serves as a foundational guide for researchers and professionals in the pharmaceutical and chemical sciences who are interested in determining these properties. It provides an in-depth overview of the standard experimental methodologies that would be employed for such a characterization, outlines the structure for presenting the resulting data, and includes a generalized workflow for the experimental determination of key thermodynamic parameters. This guide is intended to be a practical resource for initiating and structuring the thermodynamic analysis of this compound.

Introduction

This compound (CAS RN: 15029-37-5) is a chemical compound with the molecular formula C₆H₈N₂O[1][2]. Its structure, featuring a cyano group, an amide, and a cyclopropyl moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of the thermodynamic properties of a compound is crucial for drug development, process chemistry, and material science. These properties govern the stability, solubility, and reaction energetics of a substance, which are critical parameters for ensuring product quality, efficacy, and safety.

Despite its relevance, there is a notable absence of published data concerning the thermodynamic properties of this compound. This guide aims to bridge this gap by providing a comprehensive framework for the experimental determination and presentation of these essential parameters.

Data Presentation: A Framework for this compound

While specific values are not yet available, the following tables provide a standardized format for the presentation of the thermodynamic data for this compound once it has been determined experimentally.

Table 1: Physicochemical Properties

| Property | Symbol | Value | Units |

| Molecular Formula | C₆H₈N₂O | ||

| Molecular Weight | MW | 124.14 | g/mol |

| CAS Number | 15029-37-5 | ||

| Melting Point | Tₘ | K (°C) | |

| Boiling Point | Tₒ | K (°C) | |

| Density | ρ | g/cm³ |

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of Formation

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (solid) | ΔH°f(s) | kJ/mol | |

| Standard Enthalpy of Formation (gas) | ΔH°f(g) | kJ/mol | |

| Standard Entropy of Formation (solid) | ΔS°f(s) | J/(mol·K) | |

| Standard Entropy of Formation (gas) | ΔS°f(g) | J/(mol·K) | |

| Standard Gibbs Free Energy of Formation (solid) | ΔG°f(s) | kJ/mol | |

| Standard Gibbs Free Energy of Formation (gas) | ΔG°f(g) | kJ/mol |

Table 3: Phase Transition Thermodynamics

| Property | Symbol | Value | Units |

| Enthalpy of Fusion | ΔHfus | kJ/mol | |

| Entropy of Fusion | ΔSfus | J/(mol·K) | |

| Enthalpy of Vaporization | ΔHvap | kJ/mol | |

| Entropy of Vaporization | ΔSvap | J/(mol·K) | |

| Enthalpy of Sublimation | ΔHsub | kJ/mol | |

| Entropy of Sublimation | ΔSsub | J/(mol·K) |

Table 4: Heat Capacity

| Phase | Symbol | Value | Units | Temperature (K) |

| Solid | Cₚ(s) | J/(mol·K) | ||

| Liquid | Cₚ(l) | J/(mol·K) | ||

| Gas | Cₚ(g) | J/(mol·K) |

Experimental Protocols

The determination of the thermodynamic properties of this compound would involve a suite of well-established analytical techniques. The primary methods are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[3]. It is a powerful tool for determining melting point, enthalpy of fusion, and heat capacity[4][5].

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is identified as the onset temperature of the melting endotherm.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Heat capacity can be determined by measuring the heat flow at different temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3]. TGA is primarily used to assess the thermal stability and decomposition of a compound.

Methodology:

-

A small sample of this compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting curve provides information on decomposition temperatures and the presence of any volatile components.

Bomb Calorimetry

To determine the standard enthalpy of formation, the standard enthalpy of combustion is first measured using a bomb calorimeter[6][7].

Methodology:

-

A pellet of a known mass of this compound is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").

-

The bomb is filled with high-pressure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited electrically.

-

The temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Knudsen Effusion Method

The vapor pressure of a solid can be determined using the Knudsen effusion method, which is crucial for calculating the enthalpy of sublimation[8].

Methodology:

-

A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

The cell is placed in a vacuum chamber and heated to a constant temperature.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of this compound.

Conclusion

The thermodynamic properties of this compound are essential for its development and application in various scientific and industrial fields. While specific data is not currently available, this guide provides a comprehensive roadmap for its experimental determination. By following the outlined experimental protocols and utilizing the structured data presentation formats, researchers can systematically characterize this compound. The provided workflow diagram offers a logical sequence for these experimental investigations. The generation of this data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling more informed decisions in process development, formulation, and stability assessment.

References

- 1. This compound - CAS:15029-37-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-CYANO-N-CYCLOPROPYL-ACETAMIDE CAS#: 15029-37-5 [m.chemicalbook.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. mdpi.com [mdpi.com]

- 5. mt.com [mt.com]

- 6. monash.edu [monash.edu]

- 7. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 8. eng.uc.edu [eng.uc.edu]

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2-Cyano-N-cyclopropylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant potential of 2-cyano-N-cyclopropylacetamide as a versatile building block in modern medicinal chemistry. Possessing a unique combination of a reactive cyano group, an amide linkage, and a lipophilic cyclopropyl moiety, this compound serves as a valuable starting point for the synthesis of a diverse array of pharmacologically active agents. This document provides a comprehensive overview of its synthetic routes, highlights its role in the development of potent enzyme inhibitors, and explores its derivatization into novel anticancer, antimicrobial, and anti-inflammatory compounds. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative summary of the biological activities of relevant derivatives. Furthermore, critical signaling pathways modulated by these compounds are visualized to elucidate their mechanisms of action.

Introduction

The quest for novel chemical entities with improved therapeutic profiles is a central theme in drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest. The cyanoacetamide moiety is one such scaffold, known for its synthetic tractability and its presence in a variety of bioactive molecules. The incorporation of a cyclopropyl group at the amide nitrogen introduces unique conformational constraints and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, therefore, represents a promising starting point for the exploration of new chemical space in the pursuit of innovative therapeutics. This guide will explore the current landscape and future potential of this intriguing molecule in medicinal chemistry.

Synthesis of the this compound Core

The fundamental step in harnessing the potential of this compound is its efficient synthesis. The most common and straightforward approach involves the amidation of an activated cyanoacetic acid derivative with cyclopropylamine.

General Synthetic Workflow

The synthesis typically proceeds via the reaction of an ester of cyanoacetic acid, such as ethyl cyanoacetate, with cyclopropylamine. This nucleophilic acyl substitution reaction results in the formation of the desired amide and a corresponding alcohol byproduct.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted cyanoacetamides[1].

Materials:

-

Ethyl cyanoacetate

-

Cyclopropylamine

-

Toluene (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water or ethyl acetate/hexane)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile precursor for a wide range of biologically active molecules. Its reactive methylene group is amenable to Knoevenagel condensation, and the cyano and amide functionalities can participate in various cyclization reactions to form diverse heterocyclic systems.

Enzyme Inhibition

Derivatives of this compound have shown significant promise as inhibitors of key enzymes implicated in disease, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Dihydroorotate Dehydrogenase (DHODH).

TAK1 is a crucial kinase in the signaling pathways of inflammatory cytokines like TNF-α and IL-1, making it an attractive target for anti-inflammatory and anticancer therapies[2][3][4]. The 2-cyanoacrylamide moiety, readily accessible from this compound, can act as a Michael acceptor for a cysteine residue in the active site of TAK1, leading to either reversible or irreversible inhibition[5].

TAK1 Signaling Pathway

Quantitative Data: TAK1 Inhibitors

| Compound ID | Modification from Core | Target | IC₅₀ (nM) | Reference |

| 13h | Knoevenagel condensation product with 6-methylpyridine-2-carboxaldehyde and further derivatization | TAK1 | 27 | [5] |

| Takinib | Structurally related TAK1 inhibitor | TAK1 | 9.5 | [6] |

Experimental Protocol: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on commercially available kinase assay kits and published methods[7][8].

Materials:

-

Recombinant human TAK1/TAB1 enzyme complex

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare the Kinase Assay Buffer. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup:

-

To "Test Wells," add 1 µL of the test compound dilutions.

-

To "Positive Control" and "Blank" wells, add 1 µL of DMSO.

-

Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.

-

-

Initiate Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes[9][10][11]. Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer[8][9]. Cyanoacetamide-containing compounds have been investigated as DHODH inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

The Versatile Scaffold: A Technical Guide to Cyanoacetamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetamide, a seemingly simple organic compound, has emerged as a powerhouse scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases, including cancer, bacterial infections, and enzymatic disorders. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of cyanoacetamide derivatives, with a focus on their potential in drug development.

Core Synthetic Strategies

The versatility of the cyanoacetamide scaffold stems from its reactive nature. The active methylene group, flanked by a nitrile and a carbonyl group, readily participates in a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex heterocyclic systems.

General Synthesis of N-Aryl Cyanoacetamides

A common and efficient method for the synthesis of N-aryl cyanoacetamides involves the reaction of an appropriate amine with an alkyl cyanoacetate.[1][2]

Experimental Protocol:

-

Materials:

-

Substituted amine (1 equivalent)

-

Ethyl cyanoacetate or 1-cyanoacetyl-3,5-dimethylpyrazole (1 equivalent)

-

Toluene (solvent)

-

-

Procedure:

-

Dissolve equimolar amounts of the amine and the cyanoacetylating agent in toluene in a round-bottom flask.[1]

-

Heat the reaction mixture to reflux with stirring for approximately 4 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.[1]

-

Collect the resulting solid precipitate by vacuum filtration.[1]

-

Wash the solid with cold ethanol and dry it to obtain the crude product.[1]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified N-aryl-2-cyanoacetamide.

-

A general workflow for the synthesis and initial biological screening of cyanoacetamide derivatives is depicted below.

Caption: General workflow for the synthesis and screening of cyanoacetamide derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cyanoacetamide derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected cyanoacetamide derivatives against various human cancer cell lines.

Table 1: IC50 Values (µM) of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives [3]

| Compound | PC3 (Prostate) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |

| Compound 11 | 5.2 ± 0.3 | 7.8 ± 0.5 | 10.1 ± 0.9 | 12.5 ± 1.1 |

| Compound 12 | 4.8 ± 0.2 | 6.5 ± 0.4 | 9.2 ± 0.7 | 11.3 ± 1.0 |

Table 2: IC50 Values (µM) of Novel Cyanoacrylamide Derivatives Incorporating Sulfamethoxazole [4]

| Compound | HCT116 (Colon) | MDA-MB-231 (Breast) | A549 (Lung) |

| Compound 6 (pyridin-4-yl) | 187.40 ± 10.8 | 116 ± 4.58 | 196 ± 10.2 |

| Compound 8 (pyrrolidin-1-yl) | 98.57 ± 10.01 | 109 ± 12.53 | 179.6 ± 6.2 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]

-

Materials:

-

Human cancer cell lines

-

96-well plates

-

Culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (cyanoacetamide derivatives)

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Treat the cells with different concentrations of the test compounds and incubate for 48-72 hours.[3][7]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3][8]

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[3][8]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

-

Mechanism of Action: Induction of Apoptosis

Many cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic pathway, which involves the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by cyanoacetamide derivatives.

Antimicrobial Activity

Cyanoacetamide derivatives have also shown significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected cyanoacetamide derivatives.

Table 3: MIC Values (mg/mL) of Selected Cyanoacetamide Derivatives Against Various Bacteria [9]

| Compound | B. subtilis | P. aeruginosa | E. coli | S. aureus | S. abony |

| Compound 6 | 0.78 | 0.78 | 0.78 | 0.78 | 0.78 |

| Compound 11 | 1.249 | 1.249 | 0.524 | - | - |

| Compound 16 | 0.78 | >2.0 | 0.78 | >2.0 | 0.78 |

| Compound 17 | - | 0.677 | 0.677 | 0.677 | 2.708 |

'-' indicates data not available.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Materials:

-

Bacterial strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Test compounds (cyanoacetamide derivatives)

-

Standard antibiotic (positive control)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.[10]

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well containing the diluted compound with the bacterial suspension.[10]

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.[11]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

-

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms by which some cyanoacetamide derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[12][13]

Caption: Inhibition of DNA gyrase by cyanoacetamide derivatives.

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, cyanoacetamide derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for treating a diverse range of conditions.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections and the formation of urinary stones.

Table 4: Urease Inhibition (IC50 in µg/mL) of Selected Cyanoacetamide Derivatives [14][15]

| Compound | IC50 (µg/mL) |

| Compound 15 | 17.34 |

| Compound 19 | 36.75 |

| Thiourea (Standard) | 27.5 |

TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of inflammatory signaling pathways, making it an attractive target for anti-inflammatory drugs.[16]

Table 5: TAK1 Inhibitory Activity of an Imidazopyridine Derivative with a 2-Cyanoacrylamide Moiety [16]

| Compound | TAK1 IC50 (nM) |

| 13h | 27 |

Mechanism of Action: TAK1 Signaling Pathway Inhibition

Cyanoacetamide derivatives can inhibit TAK1, thereby blocking downstream inflammatory signaling cascades like the NF-κB pathway.[16][17]

Caption: Inhibition of the TAK1 signaling pathway by cyanoacetamide derivatives.

Conclusion and Future Directions

The cyanoacetamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active compounds. The ease of synthesis and the ability to readily introduce chemical diversity make it an attractive platform for medicinal chemists. The data presented in this guide highlight the significant potential of cyanoacetamide derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research in this area should focus on several key aspects:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[18][19]

-

Mechanism of Action Elucidation: While some mechanisms have been identified, further studies are needed to fully understand the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity: Promising in vitro candidates must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of cyanoacetamide derivatives could significantly improve their therapeutic potential.

References

- 1. 3.1.3. General Procedure for the Synthesis of N-Aryl-2-cyanoacetamide (4a–c) [bio-protocol.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. benchchem.com [benchchem.com]

- 4. Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies | European Journal of Chemistry [eurjchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Profile of 2-Cyano-N-cyclopropylacetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-cyclopropylacetamide is a member of the versatile class of cyanoacetamide compounds, which are recognized for their utility as intermediates in organic synthesis and their potential in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and the broader context of its potential biological significance. While the specific historical details of its initial discovery are not prominently documented in publicly available literature, this document consolidates the current scientific knowledge regarding its preparation and characteristics.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of cyanoacetamide chemistry. Cyanoacetamides, characterized by a reactive methylene group and a nitrile functionality, have long been valued as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] While a seminal "discovery" paper for this compound specifically is not readily identifiable, its synthesis follows established and well-documented methodologies for the amidation of cyanoacetic acid derivatives.

The interest in N-substituted cyanoacetamides has been driven by their diverse biological activities, including roles as fungicides, anticonvulsants, and more recently, as potential inhibitors of specific signaling pathways.[1][2] The introduction of a cyclopropyl moiety, as in the case of this compound, is a common strategy in medicinal chemistry to introduce conformational rigidity and modulate pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 15029-37-5 | [3] |

| Appearance | Solid (Typical) | |

| SMILES | C1CC1NC(=O)CC#N | |

| MDL Number | MFCD02176352 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of a cyanoacetic acid ester with cyclopropylamine. This straightforward and efficient amidation reaction is a common method for preparing N-substituted cyanoacetamides.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of N-substituted cyanoacetamides.[4]

Materials:

-

Cyclopropylamine

-

Ethyl cyanoacetate

-

Toluene (or another suitable solvent)

-

Magnetic stirrer

-

Reflux condenser

-

Round-bottom flask

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water or ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow

Potential Biological Activity and Signaling Pathways

While specific biological activities and associated signaling pathways for this compound are not extensively detailed in the current literature, the broader class of cyanoacetamide and cyanoacrylamide derivatives has been investigated for various therapeutic applications.

Derivatives of 2-cyanoacetamide have been explored for their anticonvulsant properties, with some compounds believed to interact with neuronal voltage-dependent sodium channels.[1] Furthermore, 2-cyanoacrylamide derivatives have been identified as potential inhibitors of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1), a key regulator in inflammatory signaling pathways such as the NF-κB pathway.[2] Inhibition of TAK1 can induce apoptosis in cancerous cells, making it a target of interest in oncology.[2]

The diagram below illustrates a simplified representation of the TAK1 signaling pathway, which is a target for some cyano-containing compounds, to provide context for the potential, yet unconfirmed, areas of investigation for this compound.

Conclusion

This compound is a readily synthesizable compound belonging to the well-established class of cyanoacetamides. While its specific discovery and developmental history are not prominently documented, its chemical nature and the known biological activities of related compounds suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. Further research is warranted to elucidate any specific biological activities and to explore its potential applications in various therapeutic areas. This guide provides a foundational understanding for researchers interested in the synthesis and potential utility of this and related N-substituted cyanoacetamides.

References

The Multifaceted Biological Activities of 2-Cyano-N-cyclopropylacetamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-cyano-N-cyclopropylacetamide and its structurally related analogs. These compounds have emerged as a versatile scaffold in medicinal and agricultural chemistry, demonstrating a broad spectrum of biological effects, including fungicidal, insecticidal, larvicidal, antibacterial, and potent enzyme-inhibitory activities. This document collates quantitative biological data, details key experimental methodologies, and visualizes associated signaling pathways to serve as an in-depth resource for researchers in drug discovery and development.

Introduction

The cyanoacetamide functional group is a key pharmacophore that imparts unique electronic and structural properties to molecules, making it a valuable building block in the design of bioactive compounds. When coupled with a cyclopropyl ring, the resulting this compound scaffold and its analogs exhibit a diverse range of biological activities. The compact and rigid nature of the cyclopropyl group can enhance binding to target proteins and improve metabolic stability. This guide explores the various reported biological activities, providing a consolidated repository of data and experimental context.

Biological Activities and Quantitative Data

The biological activities of this compound and its analogs are broad, with potential applications in agriculture and medicine. The following sections and tables summarize the key findings and quantitative data.

Fungicidal Activity

Analogs of this compound have been investigated for their potential as antifungal agents against various plant pathogens.

| Compound ID | Fungal Species | Inhibition Rate (%) @ 50 µg/mL (in vitro) | Inhibition Rate (%) @ 400 µg/mL (in vivo) |

| 4f | Pythium aphanidermatum | 55.3 | - |

| 4f | Pyricularia oryzae | 67.1 | - |

| 4f | Pseudoperonospora cubensis | - | 50 |

| 4f | Erysiphe graminis | - | 85 |

| 4m | Puccinia sorghi | - | 100 (Total Control) |

Data sourced from a study on novel dicyano-containing cyclopropane-1-carboxamides.[1]

Larvicidal and Insecticidal Activity

Several analogs have demonstrated potent activity against mosquito larvae and other insect pests.

| Compound ID | Target Species | Activity Type | Lethal Rate (%) / LC50 | Concentration | Duration (h) |

| 4c, 4d, 4g, 4j, 4m | Culex pipiens pallens (mosquitoes) | Larvicidal | >60 | 5 µg/mL | - |

| 4h | Mythimna separata (armyworms) | Larvicidal | 66.7 | 600 µg/mL | - |

| 4j | Mythimna separata (armyworms) | Larvicidal | 50 | 600 µg/mL | - |

| Compound 2 | Aphis craccivora (cowpea aphid nymphs) | Insecticidal | LC50: 0.192 ppm | - | 24 |

| Compound 2 | Aphis craccivora (cowpea aphid nymphs) | Insecticidal | LC50: 0.041 ppm | - | 48 |

| Compound 3 | Aphis craccivora (cowpea aphid nymphs) | Insecticidal | LC50: 0.841 ppm | - | 24 |

| Compound 3 | Aphis craccivora (cowpea aphid nymphs) | Insecticidal | LC50: 0.095 ppm | - | 48 |

| Compound 2 | Aphis craccivora (cowpea aphid adults) | Insecticidal | LC50: 1.233 ppm | - | 24 |

| Compound 2 | Aphis craccivora (cowpea aphid adults) | Insecticidal | LC50: 0.142 ppm | - | 48 |

| Compound 3 | Aphis craccivora (cowpea aphid adults) | Insecticidal | LC50: 2.949 ppm | - | 24 |

| Compound 3 | Aphis craccivora (cowpea aphid adults) | Insecticidal | LC50: 0.270 ppm | - | 48 |

Data for compounds 4c, 4d, 4g, 4h, 4j, and 4m from a study on dicyano-contained cyclopropanecarboxamide derivatives.[1] Data for compounds 2 and 3 from research on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form.[2]

Antibacterial Activity

Unsaturated 2-cyanoacetamide derivatives have been evaluated for their in vitro antibacterial properties against various pathogenic bacteria.

| Compound ID | Bacterial Strain | Mean Zone of Inhibition (mm) @ 200 µg/mL |

| 1-5 (range) | Pathogenic human bacteria | 11.1 ± 0.77 to 19.8 ± 0.83 |

Data from a study on novel unsaturated cyanoacetamide derivatives.[3]

Anti-infective Activity via Deubiquitinase (DUB) Inhibition

A notable activity of some 2-cyano-3-acrylamide derivatives is their ability to act as inhibitors of deubiquitinases (DUBs), which are crucial for host-pathogen interactions.

| Compound ID | Pathogen | Host Cell | Activity |

| C6 | Murine Norovirus (MNV) | RAW 264.7 murine macrophages | Inhibition of intracellular replication |

| C6 | Listeria monocytogenes | RAW 264.7 murine macrophages | Inhibition of intracellular replication |

Compound C6, a 2-cyano-3-acrylamide, was identified as a DUB inhibitor with improved drug-like properties and lower toxicity compared to parent compounds.[4]

Kinase Inhibitory Activity (TAK1)

Certain 2-cyanoacrylamide derivatives have been synthesized as potent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.

| Compound ID | Target | IC50 |

| 13h | TAK1 | 27 nM |

Compound 13h, a derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety, demonstrated potent and reversible covalent inhibition of TAK1.[5]

Experimental Protocols

General Synthesis of 2-Cyano-N-substituted Acetamides

A common method for synthesizing N-substituted cyanoacetamides involves the nucleophilic acyl substitution of an ester, such as ethyl cyanoacetate, with a primary amine.

Reaction Scheme: R-NH₂ + NCCH₂COOC₂H₅ → R-NHCOCH₂CN + C₂H₅OH

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the desired primary amine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).

-

The reaction can be performed neat or in a suitable high-boiling solvent like toluene or xylene to facilitate the removal of ethanol.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield the pure N-substituted 2-cyanoacetamide.

In Vitro Fungicidal Assay (Agar Dilution Method)

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Media Preparation: Prepare potato dextrose agar (PDA) and sterilize. Allow it to cool to 45-50°C.

-

Plate Preparation: Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.

-

Data Collection: Measure the diameter of the fungal colony. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Larvicidal Bioassay (Mosquito Larvae)

-

Rearing of Larvae: Maintain a colony of the target mosquito species (e.g., Aedes aegypti or Culex pipiens) under controlled laboratory conditions. Use late third or early fourth instar larvae for the bioassay.

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Make serial dilutions to obtain the desired test concentrations.

-

Bioassay: In a beaker or cup, add a specific volume of deionized water (e.g., 100 mL). Introduce a known number of larvae (e.g., 20-25). Add 1 mL of the test solution.

-

Controls: Run a negative control (water and solvent) and a positive control (a known larvicide) concurrently.

-

Incubation and Observation: Keep the containers at a constant temperature and humidity. Record larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Deubiquitinase (DUB) Inhibition Assay (Ubiquitin-Rhodamine Assay)

-

Reagents: Purified DUB enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT), and test compounds.

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme Addition: Add the DUB enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader (excitation ~485 nm, emission ~535 nm). The cleavage of the rhodamine group from ubiquitin results in a fluorescent signal.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

TAK1 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

-

Reagents: TAK1 kinase, LanthaScreen™ Eu-anti-tag antibody, TR-FRET dilution buffer, ATP, and a fluorescently labeled substrate (tracer).

-

Assay Principle: This is a competitive binding assay. The binding of a europium-labeled antibody to the kinase and a fluorescent tracer to the ATP-binding site results in a high FRET signal. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

-

Procedure:

-

Add the test compound to the wells of a microplate.

-

Add a mixture of the TAK1 kinase and the Eu-anti-tag antibody.

-

Add the fluorescent tracer.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor acceptor.

-

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway via TAK1

TAK1 is a crucial upstream kinase that activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of TAK1 by 2-cyanoacrylamide analogs effectively blocks this cascade.

Caption: TAK1-mediated activation of the canonical NF-κB pathway and its inhibition.

Deubiquitinase (DUB) Inhibition Workflow

The inhibition of host DUBs by compounds like C6 can modulate cellular processes such as the unfolded protein response and nitric oxide production, thereby hindering intracellular pathogen replication.

Caption: Experimental workflow for assessing anti-infective DUB inhibitors.

Conclusion

The this compound scaffold and its analogs represent a promising and versatile class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential in the development of new fungicides, insecticides, and therapeutic agents. The potent and specific inhibition of key enzymes like deubiquitinases and TAK1 kinase underscores the value of this chemical class in targeting critical cellular pathways. Further exploration and optimization of these structures are warranted to translate their demonstrated in vitro and in vivo activities into practical applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyano-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction